molecular formula Ga2O3 B7798060 Gallium(III) oxide

Gallium(III) oxide

Cat. No.: B7798060
M. Wt: 187.44 g/mol
InChI Key: QZQVBEXLDFYHSR-UHFFFAOYSA-N
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Description

Gallium(III) Oxide (Ga₂O₃) is an emerging ultra-wide bandgap (UWBG) semiconductor that is pivotal for next-generation high-power electronics and deep-UV optoelectronics. Its exceptional material properties, including a bandgap of approximately 4.5–5.3 eV and an extremely high breakdown electric field of ~8 MV/cm, result in a superior Baliga's Figure of Merit (BFOM) compared to SiC and GaN. This makes it a leading candidate for fabricating high-voltage, high-efficiency power devices such as MOSFETs, which are critical for advancing electric vehicle (EV) powertrains and modernizing cellular network infrastructure . Beyond power electronics, Ga₂O₃ is extensively utilized in high-performance solar-blind ultraviolet (UV) photodetectors due to its inherent sensitivity to deep-UV radiation . Its chemical stability and surface properties also make it an excellent material for solid-state gas sensors . Research into its photocatalytic activity further shows promise for applications in water splitting and environmental remediation . The most thermodynamically stable polymorph, β-Ga₂O₃, can be synthesized via cost-effective melt-growth techniques, as well as through various vapor deposition (MOCVD, MBE) and solution-processable methods (sol-gel, hydrothermal), offering flexibility for different research and fabrication needs . While Ga₂O₃ holds immense potential, researchers should note ongoing investigations to overcome challenges such as its relatively low thermal conductivity and the lack of stable p-type doping . This product is provided For Research Use Only (RUO).

Properties

IUPAC Name

oxo(oxogallanyloxy)gallane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2Ga.3O
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZQVBEXLDFYHSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O=[Ga]O[Ga]=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Ga2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9031359
Record name Gallium oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9031359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12024-21-4
Record name Gallium oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9031359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hydrothermal Synthesis of Gallium(III) Oxide

Hydrothermal methods leverage high-pressure aqueous environments to synthesize Ga₂O₃ with minimal impurities. A seminal approach involves reacting metallic gallium with water vapor in a polytetrafluoroethylene (PTFE)-lined autoclave at 200–300 bar and 220°C . This process avoids acid or alkali contamination by isolating reactants from metallic surfaces, yielding Ga(OH)₃ intermediate (Equation 1):

Ga+3H2OGa(OH)3+32H2\text{Ga} + 3\text{H}2\text{O} \rightarrow \text{Ga(OH)}3 + \frac{3}{2}\text{H}_2 \quad \text{}

Post-synthesis, calcination at >600°C converts Ga(OH)₃ to α-Ga₂O₃ with 99.999% purity . PTFE linings are critical, as alternative fluoropolymers like polychlorotrifluoroethylene similarly prevent ion leaching . Recent work by Yoshida et al. (2021) demonstrated that liquid gallium reacted with water at 343 K forms GaOOH, which calcines to α-Ga₂O₃ at 723–823 K . This method’s scalability is evidenced by BET surface areas of 15–20 m²/g post-calcination .

Phase-Controlled Calcination of Gallium Hydroxides

Calcination temperature dictates Ga₂O₃ polymorphism. α-phase formation dominates at 723–823 K, whereas β-phase emerges above 1,073 K . For instance, GaOOH precursors derived from hydrothermal reactions transform to α-Ga₂O₃ at 723 K but require 850°C for β-phase crystallization . X-ray diffraction (XRD) analyses confirm phase purity, with no residual GaOOH detected above 723 K .

Table 1: Phase Transition Temperatures of Ga₂O₃

PrecursorCalcination TemperaturePhaseCrystallinityApplication
Ga(OH)₃ >600°CαHigh (99.999%)Semiconductors
GaOOH 723–823 KαWell-definedCO₂ photoreduction
GaOOH 850°CβHighUV photodetectors

Phase-dependent properties are critical: α-Ga₂O₃ exhibits photocatalytic CO₂ reduction (4 μmol/h CO yield) , while β-Ga₂O₃ nanorods show 25 μmol/h H₂ production .

Chemical Vapor Deposition (CVD) for β-Ga₂O₃ Nanostructures

CVD enables precise β-Ga₂O₃ nanostructure growth via vapor-liquid-solid (VLS) mechanisms. Using Ga(NO₃)₃ and hexamethylenetetramine (HMT) precursors, 1D nanorods form at 100–150°C hydrothermally, followed by 850°C annealing . This two-step process yields porous β-Ga₂O₃ with 50 nm diameters and aspect ratios >20, ideal for photodetector active layers . Au-catalyzed VLS growth further enhances nanostructural uniformity, critical for optoelectronic consistency .

Morphological Control and Photocatalytic Applications

Morphology directly impacts Ga₂O₃ performance. Hydrothermal parameters—precursor concentration, pH, and reaction time—tune nanostructure dimensions. For example, 0.1 M Ga(NO₃)₃ and HMT yield 100 nm-wide β-Ga₂O₃ nanorods, whereas higher concentrations produce dendritic structures . Photocatalytic testing reveals α-Ga₂O₃’s superiority in CO₂ reduction (quantum efficiency 0.8% at 254 nm) , attributed to its corundum structure’s bandgap (4.9 eV) .

Chemical Reactions Analysis

Formation Reactions

Ga₂O₃ is primarily synthesized through oxidation of gallium metal or thermal decomposition of gallium salts.

Oxidation of Gallium Metal

The reaction with oxygen at elevated temperatures yields Ga₂O₃:
4Ga(s)+3O2(g)2Ga2O3(s)4 \text{Ga(s)} + 3 \text{O}_2 \text{(g)} \rightarrow 2 \text{Ga}_2\text{O}_3 \text{(s)}
This reaction occurs during combustion or thermal oxidation, forming a protective oxide layer on gallium surfaces .

Thermal Decomposition

Ga₂O₃ can be prepared by heating gallium salts (e.g., gallium nitrate):
Ga(NO3)3ΔGa2O3+3NO2+32O2\text{Ga(NO}_3\text{)}_3 \xrightarrow{\Delta} \text{Ga}_2\text{O}_3 + 3 \text{NO}_2 + \frac{3}{2} \text{O}_2
This method is critical for producing high-purity Ga₂O₃ for semiconductor applications .

Acidic Reactions

Ga₂O₃ reacts with strong acids like HCl to form gallium trichloride:
Ga2O3+6HCl2GaCl3+3H2O\text{Ga}_2\text{O}_3 + 6 \text{HCl} \rightarrow 2 \text{GaCl}_3 + 3 \text{H}_2\text{O}
This reaction is used to dissolve Ga₂O₃ in acidic environments .

Basic Reactions

In alkaline conditions, Ga₂O₃ dissolves to form gallate ions:
Ga2O3+2OH2Ga(OH)4\text{Ga}_2\text{O}_3 + 2 \text{OH}^- \rightarrow 2 \text{Ga(OH)}_4^-
This property is exploited in wet chemical synthesis routes for Ga₂O₃ nanomaterials .

Hydrogen Reduction

Ga₂O₃ can be reduced to gallium suboxide (Ga₂O) under hydrogen:
Ga2O3+2H2Ga2O+2H2O\text{Ga}_2\text{O}_3 + 2 \text{H}_2 \rightarrow \text{Ga}_2\text{O} + 2 \text{H}_2\text{O}
This reaction is reversible and temperature-dependent .

Metal Reduction

Heating with magnesium yields metallic gallium:
Ga2O3+3Mg2Ga+3MgO\text{Ga}_2\text{O}_3 + 3 \text{Mg} \rightarrow 2 \text{Ga} + 3 \text{MgO}
This reaction is highly exothermic and used in metallothermic processes .

Gallium Arsenide Formation

Heating Ga₂O₃ with hydrogen and arsenic vapor produces gallium arsenide:
Ga2O3+6H2+As42GaAs+6H2O\text{Ga}_2\text{O}_3 + 6 \text{H}_2 + \text{As}_4 \rightarrow 2 \text{GaAs} + 6 \text{H}_2\text{O}
This method is foundational for semiconductor manufacturing .

Spinels and Alkali Gallates

Ga₂O₃ reacts with metal oxides (e.g., MgO, ZnO) to form spinels:
Ga2O3+MgOMgGa2O4\text{Ga}_2\text{O}_3 + \text{MgO} \rightarrow \text{MgGa}_2\text{O}_4
It also reacts with alkali metal oxides to form gallates:
Ga2O3+Na2O2NaGaO2\text{Ga}_2\text{O}_3 + \text{Na}_2\text{O} \rightarrow 2 \text{NaGaO}_2
These compounds are used in catalysis and optical materials .

Structural Polymorphism and Phase Stability

Ga₂O₃ exists in multiple polymorphs (α-, β-, γ-, δ-, ε-), each with distinct stability and reactivity.

PolymorphStability Range (°C)Synthesis MethodKey Applications
β-Ga₂O₃High (most stable)Thermal decompositionPower electronics, UV detectors
γ-Ga₂O₃ModerateRapid heating of hydroxide gelNanowire synthesis, catalysis
α-Ga₂O₃LowCalcination of α-GaOOHThin films, sensors

The β-phase is preferred for electronic applications due to its wide bandgap (4.7–4.9 eV) and radiation hardness .

Photocatalytic Degradation

Ga₂O₃ exhibits photocatalytic activity in dye degradation, particularly when doped with Fe ions or combined with GaN .

Acid Catalysis

The surface of Ga₂O₃ contains Lewis acid sites, enabling catalytic reactions such as epoxidation of alkenes .

Reaction Conditions and Kinetics

Key reaction parameters include:

  • Temperature : Reduction reactions typically occur above 400°C .

  • Ambient : Acidic/basic conditions dictate dissolution behavior .

  • Pressure : Spinels form under high-temperature solid-state reactions .

Industrial and Research Significance

Ga₂O₃’s reactivity underpins its use in:

  • Semiconductors : Precursor for GaN and GaAs .

  • Sensors : Gas detection via surface reactions .

  • Aerospace : Radiation-hardened electronics .

Scientific Research Applications

Semiconductors and Power Electronics

Wide Bandgap Semiconductor
Gallium oxide is recognized as a promising wide bandgap semiconductor with a bandgap of approximately 4.8 eV. This property enables its use in high-power and high-frequency electronic devices. The β-Ga₂O₃ polymorph is particularly favored for power electronics, including:

  • Power Diodes : Ga₂O₃ diodes exhibit high breakdown voltages and low leakage currents, making them suitable for power conversion applications.
  • Field-Effect Transistors (FETs) : The first single-crystal Ga₂O₃ FETs were developed in 2012, showcasing their potential in efficient power management systems .

Table 1: Properties of Gallium Oxide in Power Electronics

PropertyValue
Bandgap4.8 eV
Breakdown Field8 MV/cm
Electron Mobility~200 cm²/V·s
Thermal Conductivity~0.3 W/m·K

Optoelectronics

UV Photodetectors
Ga₂O₃'s high bandgap allows it to be effective in ultraviolet (UV) photodetectors. Research indicates that devices based on Ga₂O₃ can detect UV light with high sensitivity, making them valuable in environmental monitoring and safety applications .

Light Emitting Devices (LEDs)
Gallium oxide is also explored for use in LEDs, particularly for deep UV applications. Its ability to emit light at shorter wavelengths positions it as a candidate for advanced lighting technologies .

Gas Sensors

Gallium oxide exhibits excellent gas sensing properties due to its sensitivity to changes in the environment, particularly with gases like carbon monoxide (CO) and hydrogen (H₂). The presence of oxygen vacancies enhances its performance as a gas sensor:

  • Carbon Monoxide Sensors : Ga₂O₃-based sensors can detect CO at low concentrations, making them suitable for air quality monitoring.
  • Hydrogen Sensors : These sensors leverage the change in resistance of Ga₂O₃ when exposed to hydrogen, allowing for real-time detection .

Catalysis

Ga₂O₃ has been investigated for catalytic applications due to its ability to facilitate various chemical reactions. It has shown promise as a catalyst support material in processes such as:

  • Oxidation Reactions : Its unique surface properties enhance the catalytic activity for oxidation reactions.
  • Photocatalysis : Ga₂O₃ can be used in photocatalytic applications to degrade pollutants under UV light exposure .

Biomedical Applications

Emerging research highlights the potential of Ga₂O₃ in biomedical fields:

  • Drug Delivery Systems : Its biocompatibility makes it an attractive candidate for drug delivery applications.
  • Antimicrobial Properties : Studies have shown that Ga₂O₃ exhibits antimicrobial activity, suggesting potential uses in medical devices .

Case Study 1: Gallium Oxide-Based Power Transistors

In a study published by the National Institute of Information and Communications Technology, researchers demonstrated the efficacy of β-Ga₂O₃ transistors in power conversion applications, achieving efficiencies that surpass traditional silicon-based devices. This advancement indicates a significant step towards more efficient power electronics .

Case Study 2: Gas Sensing Applications

A recent investigation into Ga₂O₃ gas sensors revealed their capability to detect CO at concentrations as low as parts per million (ppm). The sensors exhibited rapid response times and high selectivity, making them suitable for environmental monitoring systems .

Comparison with Similar Compounds

Structural and Physical Properties :

  • Al₂O₃ primarily exists in the α-phase (corundum structure, trigonal) and γ-phase (defect spinel).
  • Higher melting point (~2,072°C) and lower density (3.95–4.1 g/cm³) compared to Ga₂O₃ .
  • Wider bandgap (~8.8 eV for α-Al₂O₃), making it more insulating than Ga₂O₃ .

Chemical Reactivity :

  • Both oxides are amphoteric but differ in Lewis acidity. Ga₂O₃-derived catalysts (e.g., Ga-based ionic liquids) exhibit higher acidity and activity in organic synthesis compared to Al₂O₃ .
  • Al₂O₃ is a common catalyst support, while Ga₂O₃ is used in specialized catalysts for reactions like CO₂ coupling .

Indium(III) Oxide (In₂O₃)

Structural and Physical Properties :

  • Cubic bixbyite structure with a narrower bandgap (~3.7 eV) .
  • Lower melting point (~1,910°C) and higher density (~7.18 g/cm³) than Ga₂O₃ .

Chemical Reactivity :

  • In₂O₃ is less acidic than Ga₂O₃, influencing its catalytic behavior. For example, In(III)-based ionic liquids show distinct mechanistic pathways in CO₂-epoxide coupling compared to Ga(III) systems .

Iron(III) Oxide (Fe₂O₃)

Comparison Highlights :

  • Fe₂O₃ is a red-brown solid with a bandgap of ~2.2 eV, significantly smaller than Ga₂O₃.
  • Ga₂O₃ shares coordination chemistry similarities with Fe₂O₃ (e.g., ligand exchange in aqueous systems), enabling its use as a diamagnetic analog in biochemical studies .

Biological Activity

Gallium(III) oxide (Ga2O3) is an inorganic compound that has garnered attention for its diverse biological activities, particularly in antimicrobial applications and potential therapeutic effects in various diseases. This article explores the biological activity of Ga2O3, focusing on its antimicrobial properties, toxicity, and potential applications in medicine.

Antimicrobial Properties

Mechanism of Action

Gallium ions (Ga3+) exhibit antimicrobial activity primarily by mimicking iron in biological systems. The ionic radius of Ga3+ is similar to that of Fe3+, allowing Ga3+ to displace iron in biochemical pathways. This substitution disrupts essential processes such as DNA synthesis and respiration, leading to bacterial cell death. Unlike iron, gallium does not participate in redox reactions, which further contributes to its unique antibacterial properties .

Research Findings

  • In Vitro Studies : Research has demonstrated that gallium compounds, including gallium nitrate and gallium maltolate, significantly inhibit bacterial growth. For instance, studies showed that gallium nitrate can effectively disrupt biofilm formation by limiting iron availability .
  • Polysaccharide Complexes : Recent studies have explored the use of gallium-polysaccharide complexes as antibacterial agents. These complexes have shown promising results against various bacteria without exhibiting cytotoxic effects on human cells, indicating their potential for therapeutic applications .
  • Case Study : A study involving the application of this compound nanoparticles demonstrated effective antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of conventional antibiotics, suggesting a lower likelihood of developing resistance .

Toxicity Profile

Despite its beneficial properties, the toxicity of this compound has been a concern in research:

  • Inhalation Toxicity : A study conducted on F344 rats exposed to Ga2O3 particles revealed significant pulmonary toxicity. Following a 4-week exposure period, rats exhibited elevated levels of lactate dehydrogenase and other inflammatory markers in bronchoalveolar lavage fluid, indicating lung injury . Histopathological examinations showed progression from alveolar proteinosis to severe lung lesions over time.
  • Long-term Effects : The study also noted persistent impairment in lung clearance mechanisms even six months post-exposure, highlighting the long-term health risks associated with inhalation of Ga2O3 particles .
  • Comparative Toxicology : A review comparing the toxicological profiles of Ga2O3 with gallium arsenide (GaAs) and indium oxide (In2O3) indicated that while Ga2O3 exhibits low acute toxicity, subchronic exposure can lead to significant pulmonary and hematological effects . Notably, the effects on male fertility were observed at higher concentrations.

Potential Medical Applications

The unique properties of this compound suggest several potential applications in medicine:

  • Cancer Therapy : Due to its ability to inhibit cellular processes by mimicking iron, Ga2O3 is being investigated for its potential use in cancer treatment. Its selective toxicity towards cancer cells could provide a novel therapeutic avenue .
  • Radiation Detection : Recent advancements have highlighted the use of Ga2O3 in radiation detectors due to its high radiation hardness and fast response time. This application could enhance safety measures in medical imaging and security systems .
  • Antimicrobial Coatings : The incorporation of Ga2O3 into coatings for medical devices may reduce infection rates due to its antimicrobial properties while minimizing the risk of resistance development .

Summary Table of Biological Activities

PropertyFindings
Antimicrobial ActivityEffective against Staphylococcus aureus, E. coli
MechanismDisplaces Fe3+, disrupts DNA synthesis
ToxicityPulmonary inflammation; long-term lung damage
Medical ApplicationsCancer therapy; radiation detectors; coatings

Q & A

Q. What synthesis methods are used to produce high-purity Ga₂O₃, and what are their comparative advantages?

Ga₂O₃ is synthesized via:

  • Thermal decomposition of gallium salts (e.g., nitrate or hydroxide) at high temperatures (>800°C), yielding β-phase Ga₂O₃ .
  • Precipitation from acidic or basic gallium salt solutions, followed by calcination of gallium oxide hydroxide (GaOOH) at ~500–700°C .
  • Melt-growth methods (e.g., edge-defined film-fed growth), which are cost-effective and scalable for bulk crystals . Advantages: Thermal decomposition ensures high crystallinity, while precipitation allows control over particle size. Melt-growth is ideal for large-scale semiconductor substrates.

Q. Which structural characterization techniques are critical for identifying Ga₂O₃ polymorphs?

  • X-ray diffraction (XRD) distinguishes polymorphs (α, β, γ, δ, ε) based on lattice parameters .
  • Transmission electron microscopy (TEM) resolves atomic arrangements and defects (e.g., oxygen vacancies) .
  • Raman spectroscopy identifies phase-specific vibrational modes, particularly for β-Ga₂O₃ .
  • Thermogravimetric analysis (TGA) monitors phase transitions during calcination .

Q. How do the electronic properties of Ga₂O₃ influence its semiconductor applications?

Ga₂O₃ has a wide bandgap (4.8–4.9 eV) , enabling high breakdown voltages (>8 MV/cm) and UV transparency. Its n-type conductivity arises from oxygen vacancies or intentional doping (e.g., Si, Sn) . These properties make it suitable for power electronics and deep-UV optoelectronics.

Advanced Research Questions

Q. What experimental strategies address the challenge of achieving p-type doping in Ga₂O₃?

P-type doping remains unresolved due to self-compensation effects and deep acceptor levels. Current approaches include:

  • Ion implantation of Mg or Zn, though post-annealing often degrades conductivity .
  • Co-doping with nitrogen and hydrogen to passivate defects .
  • Hybrid structures (e.g., Ga₂O₃/p-Si heterojunctions) to circumvent bulk doping limitations .

Q. How can researchers balance responsivity and response time in Ga₂O₃-based deep-UV photodetectors?

  • Nanostructuring (e.g., nanowires) enhances responsivity (>10³ A/W) via high surface-to-volume ratios but increases carrier recombination, slowing response .
  • Doping with Ce or Zn reduces trap states, improving response time (<1 ms) without sacrificing sensitivity .
  • Heterostructures (e.g., Ga₂O₃/Al₂O₃) mitigate dark current and enhance spectral selectivity .

Q. Why does Ga₂O₃ exhibit low thermal conductivity, and how is this managed in high-power devices?

Ga₂O₃’s anisotropic crystal structure results in low thermal conductivity (~10–30 W/m·K). Researchers mitigate this by:

  • Substrate engineering (e.g., bonding to diamond or SiC for heat dissipation) .
  • Device design (e.g., fin-shaped transistors) to reduce localized heating .
  • Operating devices below 250°C, where thermal degradation is minimal .

Q. How do polymorphic phase transitions impact Ga₂O₃ stability under varying conditions?

β-Ga₂O₃ is the most stable phase, but metastable phases (e.g., ε-Ga₂O₃) form during low-temperature synthesis. In situ high-temperature XRD and differential scanning calorimetry (DSC) track phase transitions, guiding synthesis protocols for target applications .

Q. What methodologies assess Ga₂O₃’s biocompatibility for biomedical applications?

  • Speciation studies under physiological conditions (pH 7.4, 37°C) using UV-Vis spectroscopy and potentiometry .
  • Cytotoxicity assays (e.g., MTT tests) validate low toxicity (LD₅₀ >10 g/kg for Ga₂O₃) .

Q. How are Ga₂O₃-based catalysts analyzed for reaction mechanisms?

  • In situ FTIR spectroscopy identifies surface intermediates during catalytic reactions (e.g., methane oxidation) .
  • X-ray photoelectron spectroscopy (XPS) monitors oxidation states of Ga and active sites .
  • Density functional theory (DFT) models adsorption energies and reaction pathways .

Q. What challenges arise in epitaxial growth of Ga₂O₃ thin films for devices?

  • Heteroepitaxy on sapphire or GaN causes lattice mismatch (>4%), requiring buffer layers (e.g., Al₂O₃) .
  • Molecular beam epitaxy (MBE) achieves high-purity films but requires precise oxygen partial pressure control .
  • Chemical vapor deposition (CVD) optimizes growth rates and doping uniformity for large-area substrates .

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